[1,1'-Biphenyl]-3,5-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJLQXTYRRNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458026 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-59-4 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Biphenyl Dicarboxylic Acid Ligands in Supramolecular and Coordination Chemistry
Biphenyl (B1667301) dicarboxylic acid ligands, including [1,1'-Biphenyl]-3,5-dicarboxylic acid, are fundamental building blocks in the fields of supramolecular and coordination chemistry. Their significance stems from a unique combination of structural rigidity and conformational flexibility. The biphenyl core provides a robust and linear scaffold, which is crucial for creating predictable and well-ordered structures. The rotational freedom along the central carbon-carbon single bond allows for a degree of adaptability in the coordination sphere of metal ions. nih.gov
In supramolecular chemistry, these ligands are instrumental in the self-assembly of intricate, non-covalently bonded architectures. The dicarboxylic acid functional groups are capable of forming strong and directional hydrogen bonds, leading to the formation of tapes, sheets, and three-dimensional networks. These assemblies are of interest for their potential applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli.
In coordination chemistry, biphenyl dicarboxylic acids act as multitopic ligands, capable of bridging multiple metal centers to form coordination polymers (CPs) and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. This versatility in coordination allows for the construction of CPs and MOFs with diverse topologies and dimensionalities, ranging from one-dimensional chains to complex three-dimensional frameworks. nih.gov The resulting materials often exhibit porous structures with high surface areas, making them promising candidates for applications in gas storage, separation, and catalysis.
Historical Context of Polycarboxylic Acid Linkers in Functional Material Design
The use of polycarboxylic acids as linkers in the design of functional materials has a rich history. Early work in coordination chemistry often focused on simple metal-ligand complexes. However, the desire to create more complex and functional materials led researchers to explore the use of polytopic ligands, such as polycarboxylic acids, that could bridge multiple metal centers.
In the mid-20th century, the foundational principles of coordination polymer chemistry were established, with early examples demonstrating the ability of dicarboxylic acids to form extended structures with metal ions. However, it was the rise of supramolecular chemistry and the quest for materials with tailored properties in the latter half of the century that truly propelled the field forward. The systematic study of intermolecular interactions, such as hydrogen bonding and metal-coordination, provided a rational basis for the design of crystalline solids with predictable structures and functions.
The development of robust and thermally stable aromatic polycarboxylic acids was a significant milestone. These linkers, including derivatives of benzoic acid and biphenyl (B1667301) dicarboxylic acid, proved to be ideal for the synthesis of porous materials due to their rigidity and well-defined geometries. The discovery of iconic MOFs, such as HKUST-1, which utilizes a tricarboxylic acid linker, showcased the immense potential of these materials for applications like gas storage. mdpi.com This has spurred extensive research into the synthesis of new polycarboxylic acid linkers with varied lengths, geometries, and functional groups to fine-tune the properties of the resulting materials. The use of polycarboxylic acids has also been explored in other areas, such as cross-linking agents for polymers and in the development of hydrogels. researchgate.net
Current Research Trajectories and Academic Relevance of 1,1 Biphenyl 3,5 Dicarboxylic Acid
Advanced Catalytic Approaches for Biphenyl Core Construction
The creation of the biphenyl backbone is a critical step in the synthesis of this compound. Modern organic synthesis relies heavily on catalytic methods to achieve this transformation efficiently and selectively.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction stands as a premier and widely used method for the formation of carbon-carbon bonds, essential for synthesizing biphenyl derivatives. nih.govacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. arabjchem.orggre.ac.uk For the synthesis of this compound, this would involve reacting a derivative of 3,5-dihalobenzoic acid with phenylboronic acid, or conversely, a derivative of 3,5-dicarboxyphenylboronic acid with a halobenzene.
Researchers have successfully synthesized a variety of biphenyl carboxylic acids using this method. researchgate.netajgreenchem.com For instance, the coupling of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with various substituted boronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0), has yielded a library of biphenyl carboxylic acid derivatives in good yields. ajgreenchem.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. acs.org The versatility of the Suzuki-Miyaura reaction allows for the incorporation of a wide range of functional groups, making it a powerful tool for creating diverse biphenyl structures. gre.ac.uk
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | High | scirp.org |
| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Substituted phenylboronic acids | Pd(PPh3)4 | K2CO3 | Good | ajgreenchem.com |
| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C | NaOH | 82% (overall) | acs.org |
Exploration of Sustainable and Green Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of biphenyl carboxylic acids, this has led to the exploration of "green" Suzuki-Miyaura coupling protocols. These methods often utilize water as a solvent, employ recyclable catalysts, and aim for high energy efficiency.
One notable example is the use of a water-soluble fullerene-supported PdCl2 nanocatalyst for the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids. researchgate.net This reaction proceeds in pure water at room temperature, achieving high yields with a very low catalyst loading (0.01 mol%). researchgate.net Furthermore, the catalyst can be recycled multiple times without a significant decrease in yield. researchgate.net Another approach involves an "inverse" biphasic modification of the Suzuki coupling, where the reactants and products are in an aqueous phase, and the palladium catalyst is in an organic phase, facilitated by a phase-transfer catalyst. scirp.orgscirp.org This allows for easy separation and recycling of the catalyst. scirp.orgscirp.org The development of such green protocols is crucial for the large-scale and sustainable production of biphenyldicarboxylic acids. scirp.org
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is established, further functionalization can be carried out to modulate its properties and introduce new functionalities. The regioselectivity of these reactions is of paramount importance to obtain the desired isomers.
Introduction of Hydroxyl, Amino, Nitro, and Azido (B1232118) Moieties
The introduction of various functional groups, such as hydroxyl, amino, nitro, and azido groups, onto the biphenyl framework is a common strategy to create derivatives with specific properties. arabjchem.orgmasterorganicchemistry.com For instance, the palladium-catalyzed sequential hydroxylation-carboxylation of biphenyl can yield 4'-hydroxy-4-biphenylcarboxylic acid. nih.gov Nitration of biphenyl derivatives can be achieved using standard nitrating agents, and the resulting nitro group can be subsequently reduced to an amino group, providing a versatile handle for further modifications. acs.orggre.ac.uk The introduction of an azido group, another useful functional moiety, can also be accomplished through established synthetic routes. The positions of these new substituents are directed by the existing carboxylic acid groups and the inherent electronic properties of the biphenyl system.
Halogenation and Fluorination Effects on Electronic Properties and Reactivity
Halogenation, particularly fluorination, of the biphenyl core can significantly impact the electronic properties and reactivity of the resulting molecules. nih.gov The introduction of fluorine atoms, due to their high electronegativity and small size, can alter the electron distribution, which in turn affects drug-receptor interactions and lipophilicity in medicinal chemistry applications. nih.gov The effect of fluorination is complex, involving both inductive and mesomeric effects, and can lead to either a narrowing or widening of the band gap depending on the position of the fluorine atoms. umons.ac.be For example, fluorination at the 2 and 5 positions of the central ring in some biphenyl systems can induce a bathochromic shift. umons.ac.be The synthesis of fluorinated biphenyls is often achieved through Suzuki-Miyaura coupling reactions using fluorinated building blocks. acs.orgrsc.org
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Electronic Distribution | Alters electron density due to high electronegativity of fluorine. | nih.gov |
| Reactivity | Can be modified based on the position and number of fluorine atoms. | nih.gov |
| Lipophilicity | Generally increases, which can affect biological activity. | nih.gov |
| Band Gap | Can be tuned (narrowed or widened) depending on the substitution pattern. | umons.ac.be |
Integration of Heterocyclic Systems (e.g., Pyridine (B92270), Tetrazole) for Enhanced Functionality
Incorporating heterocyclic rings, such as pyridine or tetrazole, into the biphenyl structure is a powerful strategy to enhance functionality and create compounds with novel properties. This can be achieved by using heterocyclic building blocks in the initial biphenyl synthesis or by modifying the existing functional groups. For example, a carboxylic acid group can be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. The synthesis of biphenyl derivatives containing heterocyclic systems often involves coupling reactions, such as the Suzuki-Miyaura reaction, with heterocyclic boronic acids or halides. gre.ac.uk The introduction of these rings can significantly alter the biological activity and material properties of the parent biphenyl dicarboxylic acid.
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound into its various functional derivatives, such as esters and amides, is fundamental to the synthesis of a wide array of materials, including metal-organic frameworks (MOFs), polymers, and pharmacologically active molecules. While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively detailed in publicly available literature, the reaction mechanisms can be understood through the well-established principles of carboxylic acid chemistry. The presence of two carboxylic acid groups on the biphenyl scaffold introduces considerations of stoichiometry and the potential for intramolecular reactions, although the meta substitution pattern makes the latter less probable than in ortho-substituted analogues.
The primary derivatization reactions of this compound involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. The general mechanism proceeds via the activation of the carbonyl group, followed by nucleophilic attack, and subsequent elimination of a leaving group.
Esterification Reactions:
The conversion of this compound to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process. The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by azeotropic distillation. For a dicarboxylic acid like this compound, the reaction proceeds stepwise to form the monoester and then the diester.
Amide Formation:
The synthesis of amides from this compound and an amine is another crucial transformation. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group must be activated.
One common method involves the use of coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). The mechanism with a carbodiimide (B86325) promoter generally follows these steps:
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.
Formation of the Amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea).
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then readily attacked by the amine to form the amide.
Computational Insights:
While specific computational studies on the derivatization of this compound are limited, theoretical investigations on related biphenyl carboxylic acids provide some insights. For instance, ab initio calculations on biphenyl carboxylic acid isomers have been used to determine their gas-phase enthalpies of formation. These studies indicate that the relative stability of the isomers is influenced by the position of the carboxylic acid groups, with ortho-substituted acids being less stable than their meta or para counterparts due to steric hindrance. This steric factor can also influence the transition state energies and, consequently, the kinetics of derivatization reactions. The phenyl group at the 1-position of the dicarboxylic acid-bearing ring can exert electronic effects that may modulate the reactivity of the carbonyl carbons.
Kinetic Considerations:
The kinetics of polyesterification and polyamidation reactions involving dicarboxylic acids have been studied extensively. For polyesterification, the reaction can be self-catalyzed by the acidic carboxyl groups or catalyzed by an external acid. In catalyzed systems, the reaction rate is typically first order with respect to the concentrations of the carboxylic acid, the alcohol, and the catalyst. The kinetics of the derivatization of this compound are expected to follow these general principles, with the rate being influenced by factors such as temperature, catalyst concentration, and the nature of the co-reactant.
Below is a table summarizing the general mechanistic steps for the common derivatization reactions of this compound.
| Reaction Type | Key Mechanistic Steps | Intermediates |
| Fischer Esterification | 1. Protonation of C=O2. Nucleophilic attack by R-OH3. Proton transfer4. Elimination of H₂O5. Deprotonation | Tetrahedral oxonium ion, Protonated ester |
| Amide Formation (with coupling agent) | 1. Activation of -COOH with coupling agent2. Nucleophilic attack by R-NH₂3. Collapse of tetrahedral intermediate | O-acylisourea (with carbodiimides), Tetrahedral intermediate |
| Amide Formation (via acyl chloride) | 1. Conversion of -COOH to -COCl2. Nucleophilic attack by R-NH₂3. Elimination of Cl⁻ | Acyl chloride, Tetrahedral intermediate |
Functional Applications of 1,1 Biphenyl 3,5 Dicarboxylic Acid Based Materials
Adsorption and Separation Technologies in Porous Frameworks
The well-defined porous structures and high surface areas of MOFs constructed from biphenyl-dicarboxylic acid derivatives are central to their application in adsorption and separation technologies. acs.org The ability to tune pore size, shape, and surface chemistry allows for the selective capture of specific molecules. acs.org
The development of materials for adsorbed natural gas (ANG) systems is a critical area of research, with MOFs showing significant promise for storing high densities of methane (B114726) at moderate pressures. nih.gov The goal is to achieve high volumetric working capacity under conditions cycling between approximately 5 and 80 bar. berkeley.edu Flexible MOFs, which can undergo structural phase transitions upon gas adsorption, offer a strategy to maximize the deliverable methane capacity while also managing the heat of adsorption. nih.gov
One approach to enhancing methane storage involves the use of extended, multi-carboxylic acid linkers to create MOFs with ultrahigh porosity. acs.org For instance, the synthesis of MOFs using Cu(II) paddlewheel clusters and isophthalate-based ligands has proven to be an effective strategy for achieving high methane storage capacities. acs.org While specific data for MOFs based on [1,1'-Biphenyl]-3,5-dicarboxylic acid is not extensively detailed in the provided results, the principles apply. The strategy often involves creating large pores to maximize gas uptake, though this can lead to wasted "dead space" that doesn't contribute to adsorption at lower pressures. berkeley.edu Therefore, a balance must be struck to optimize pore size and interaction energy with methane molecules. berkeley.edu
Table 1: Methane Adsorption in a Flexible MOF System
| Compound | Phase Transition Pressure (bar, 298 K) | Adsorption Step (cm³/cm³) |
|---|---|---|
| Fe(bdp) | ~50 | ~100 |
| Co(bdp) | ~70 | ~100 |
This table illustrates the sharp uptake of methane in flexible MOFs, showcasing a strategy to increase deliverable capacity. The compounds Fe(bdp) and Co(bdp) utilize a 1,4-benzenedipyrazolate linker. nih.gov
The separation of light hydrocarbons, particularly ethane (B1197151) and ethylene (B1197577), is a crucial but energy-intensive process in the petrochemical industry. nih.govnist.gov Adsorptive separation using porous materials like MOFs presents a less energy-intensive alternative to cryogenic distillation. nih.govnist.gov MOFs can be designed to preferentially adsorb one component over the other.
An approach to boost the separation of ethane (C2H6) from ethylene (C2H4) involves using ultramicroporous MOFs with controlled pore structures and weakly polar surfaces to strengthen the binding affinity toward ethane. nih.govnist.gov In one study, an isoreticular MOF with a smaller pore size exhibited a significantly larger C2H6 uptake compared to its larger-pored analogue, leading to a remarkable increase in C2H6/C2H4 selectivity. nih.govnist.gov This enhanced selectivity was attributed to the material's self-adaptive sorption behavior, allowing for continuous close van der Waals contacts with C2H6 molecules. nih.gov
MOFs incorporating the 4,4'-biphenyldicarboxylate (B8443884) (BPDC) ligand have also been investigated for this purpose. A zinc-based anionic MOF, JXNU-4, constructed with BPDC and adeninate, demonstrated high selectivity for propane (B168953) and ethane over methane. bohrium.com Another strategy involves creating MOFs with specific binding sites, such as the iron-peroxo sites in Fe2(O2)(dobdc), which show preferential binding to ethane over ethylene. nih.gov These examples highlight that MOFs utilizing biphenyl (B1667301) dicarboxylate-type linkers are effective materials for the challenging separation of light hydrocarbons. bohrium.comnih.gov
Table 2: Light Hydrocarbon Selectivity in a BPDC-based MOF (JXNU-4)
| Gas Mixture | Selectivity |
|---|---|
| C3H8/CH4 (5:95) | 144 |
| C2H6/CH4 (5:95) | 14.6 |
Data from a water-stable anionic MOF, JXNU-4, constructed using 4,4'-biphenyldicarboxylate (BPDC) ligands. bohrium.com
The removal of toxic gases like sulfur dioxide (SO2) from industrial emissions is an important environmental application for porous materials. hhu.de MOFs have been explored for SO2 capture, with performance linked to the chemical functionality within their pores. hhu.denih.gov
A notable example involves a series of zinc-based MOFs constructed from a dicarboxylate linker derived from 4,4'-biphenyl-dicarboxylic acid, which was modified to include a central urea (B33335) group. hhu.denih.gov One of these MOFs, [Zn2(L1)2(bipy)], exhibited a remarkable SO2 uptake of 10.9 mmol g⁻¹ (41 wt%) at 293 K and 1 bar, a value reported to be among the highest observed for MOFs. hhu.denih.gov This high capacity is attributed to strong hydrogen-bonding interactions between the urea functionality of the linker and the adsorbed SO2 molecules. nih.gov The regeneration of such materials typically involves heating under vacuum to release the adsorbed gas, although the dynamic and flexible nature of some of these frameworks can lead to large hysteresis in the adsorption-desorption isotherms. nih.gov
Luminescence and Sensor Development
The unique structural characteristics of this compound, particularly its rigid nature and capacity for forming stable frameworks, have made it a valuable component in the development of advanced luminescent materials and chemical sensors. When incorporated into metal-organic frameworks (MOFs), this ligand facilitates the creation of materials with highly tunable optical properties and selective analyte detection capabilities.
Tunable Luminescence Properties in Lanthanide-Based MOFs
The incorporation of this compound and its derivatives into lanthanide-based metal-organic frameworks (Ln-MOFs) offers a robust platform for creating materials with tunable luminescent properties. The organic ligand plays a crucial role, acting as an "antenna" that absorbs energy and transfers it to the lanthanide ions, which then emit light at their characteristic wavelengths. nih.gov This process, known as the antenna effect, is fundamental to the luminescence of these materials. nih.gov
The ability to tune the luminescence is often achieved by creating bimetallic Ln-MOFs, where two different lanthanide ions are incorporated into the same framework. researchgate.net By carefully controlling the ratio of these lanthanide ions, the emission color of the resulting MOF can be finely adjusted. For instance, by varying the proportions of Europium (Eu³⁺) and Terbium (Tb³⁺) ions within a MOF structure, it is possible to achieve a spectrum of emission colors, ranging from the green emission of Tb³⁺ to the red emission of Eu³⁺, with various shades of yellow and orange in between. nih.govacs.org
A study on a series of isomorphic lanthanide metal-organic frameworks demonstrated that by adjusting the ratio of Eu³⁺ to Tb³⁺, a gradual change in luminous color from yellow-green to red could be achieved under the same excitation wavelength. nih.gov This tunability makes these materials promising candidates for applications in optical imaging and the development of multicolor luminescent materials. nih.govacs.org
Table 1: Examples of Tunable Luminescence in Lanthanide-Based MOFs
| Lanthanide Ions | Ligand | Observed Emission Colors | Potential Applications |
|---|---|---|---|
| Eu³⁺/Tb³⁺ | 1,3-bis(3,5-dicarboxyphenyl)imidazolium chloride | Yellow-green, yellow, orange, orange-red, red nih.gov | Multicolor tunable photoluminescence, optical imaging nih.govacs.org |
Selective Sensing of Specific Analytes (e.g., Nitroaromatic Compounds, Metal Cations)
The porous and crystalline nature of MOFs constructed with this compound and similar ligands, combined with their luminescent properties, makes them excellent candidates for the development of highly selective and sensitive chemical sensors. nih.gov The detection mechanism often relies on the quenching or enhancement of the MOF's luminescence upon interaction with a specific analyte.
These MOF-based sensors have demonstrated remarkable selectivity for various analytes, including metal cations and nitroaromatic compounds. For instance, a Terbium-based MOF (1-Tb) has shown high sensitivity and selectivity in detecting Fe³⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions, even in the presence of other competing ions. acs.org Similarly, a Europium-based MOF has been utilized for the detection of Fe³⁺ through a "turn-off" luminescence response, with a very low detection limit. nih.gov The interaction between the analyte and the MOF can interfere with the energy transfer process from the ligand to the lanthanide ion, leading to a change in the luminescent signal.
The detection of nitroaromatic compounds, which are often associated with explosives, is another significant application. The electron-deficient nature of these compounds can lead to a significant quenching of the MOF's fluorescence, providing a clear signal for their presence. mdpi.com The selectivity of these sensors is a key advantage, allowing for the detection of specific analytes in complex mixtures.
Table 2: Selective Analyte Sensing using this compound Based MOFs
| MOF System | Target Analyte(s) | Detection Mechanism | Reference |
|---|---|---|---|
| 1-Tb | Fe³⁺, CrO₄²⁻, Cr₂O₇²⁻ | Luminescence quenching | acs.org |
| EuMOF | Fe³⁺ | Luminescence turn-off | nih.gov |
| JXNU-2(Eu) | Fe³⁺, K⁺ | Luminescence quenching (Fe³⁺), Luminescence enhancement (K⁺) | acs.org |
| 1(Zn) | Fe³⁺ | Luminescence sensing | nih.gov |
Theoretical and Computational Chemistry of 1,1 Biphenyl 3,5 Dicarboxylic Acid Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of molecular systems. It is particularly valuable for studying the building blocks of metal-organic frameworks (MOFs), such as [1,1'-Biphenyl]-3,5-dicarboxylic acid, also known as H₂bpydc.
DFT calculations are crucial for understanding the fundamental characteristics of the H₂bpydc ligand and the materials it forms. A key structural feature of the biphenyl (B1667301) system is the dihedral angle between its two phenyl rings. In the solid state, this angle is influenced by intermolecular interactions and coordination with metal centers. For instance, in a zinc-based MOF, [Zn₂(bpydc)₂(bpy)]·(H₂O), the biphenyl-3,5-dicarboxylate (bpydc²⁻) ligand adopts a significantly twisted conformation, with the dihedral angle between the two phenyl rings measured at 36.6°. This non-planar arrangement is a critical factor in determining the three-dimensional structure of the resulting framework.
Computational studies on MOFs incorporating this ligand provide deep insights into their electronic properties. DFT calculations performed on the [Zn₂(bpydc)₂(bpy)] framework reveal it to be an indirect bandgap semiconductor. The calculated band gap is approximately 3.40 eV, a value that aligns with the semiconductor classification. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the electronic transitions are complex. The HOMO is primarily composed of contributions from the π-orbitals of both the bpydc²⁻ ligand and the ancillary bipyridine (bpy) ligand, while the LUMO is dominated by the π*-antibonding orbitals of the bipyridine ligand. This distribution highlights the essential role of the H₂bpydc linker in the electronic makeup of the material.
Table 1: Selected Conformational and Electronic Properties of [1,1'-Biphenyl]-3,5-dicarboxylate in a Zn-MOF
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle (Phenyl Rings) | 36.6° | Single-Crystal X-ray Diffraction |
| Calculated Band Gap | 3.40 eV | Density Functional Theory (DFT) |
| HOMO Composition | π-orbitals of bpydc²⁻ and bpy ligands | Density Functional Theory (DFT) |
| LUMO Composition | π*-antibonding orbitals of bpy ligand | Density Functional Theory (DFT) |
This interactive table summarizes key structural and electronic data for the [1,1'-Biphenyl]-3,5-dicarboxylate ligand within a documented metal-organic framework.
A review of scientific literature did not yield specific studies employing Density Functional Theory to elucidate reaction mechanisms, perform transition state analysis, or calculate energetic barriers for reactions directly involving this compound. While DFT is a standard method for such investigations, research has not been published focusing on this particular molecule in that context.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as diffusion and adsorption.
No specific molecular dynamics or simulation studies focused on the modeling of guest diffusion and adsorption within porous frameworks constructed from the this compound linker were identified in a comprehensive literature search. Such studies are common for other porous materials, but specific research on H₂bpydc-based systems has not been reported.
Computational Spectroscopic Interpretation
Computational methods can predict and help interpret various types of spectra, offering a link between the electronic structure of a material and its experimental spectroscopic signatures.
The Density of States (DOS) is a critical property calculated using DFT that describes the number of available electronic states at each energy level. It is particularly useful for understanding the electronic behavior of materials and predicting their potential in applications like photocatalysis.
For the [Zn₂(bpydc)₂(bpy)]·(H₂O) framework, total and partial density of states (TDOS and PDOS) calculations have been performed. The PDOS analysis allows for the deconvolution of the total electronic structure into contributions from its constituent parts: the zinc centers, the bpydc²⁻ ligand, and the bipyridine ligand.
These calculations show that the top of the valence band (near the HOMO) is formed from the overlapping orbitals of both the bpydc²⁻ and the bipyridine ligands. The bottom of the conduction band (near the LUMO) is primarily constituted by the orbitals of the bipyridine ligand. This detailed electronic picture, derived from computational analysis, is fundamental for explaining the observed luminescence properties of the material and assessing its potential as a photocatalyst, as the separation of charge and the energy of electronic transitions are governed by this distribution of states.
Table 2: Calculated Density of States (DOS) Contributions in a Zn-bpydc MOF
| Band Region | Primary Contributing Species | Computational Method |
|---|---|---|
| Top of Valence Band | [1,1'-Biphenyl]-3,5-dicarboxylate & Bipyridine | Partial Density of States (PDOS) via DFT |
| Bottom of Conduction Band | Bipyridine | Partial Density of States (PDOS) via DFT |
This interactive table outlines the primary molecular components contributing to the valence and conduction bands as determined by PDOS analysis.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy
The synthesis of biphenyldicarboxylic acids has traditionally been a focus of chemical research. arabjchem.org Modern synthetic chemistry, however, places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. unibo.itmdpi.com
Future research is centered on optimizing existing methods and discovering new ones that align with these principles. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating biphenyl (B1667301) structures. scirp.orgrsc.org Innovations in this area include the use of highly efficient, recyclable catalyst systems. For instance, a green synthesis approach utilizes a water-soluble fullerene-supported palladium chloride nanocatalyst, which allows the reaction to proceed in water at room temperature with high yields (>90%) and low catalyst loading (0.05 mol%). researchgate.net Another advanced method is an inverse biphasic modification of the Suzuki coupling, where reactants and products are in an aqueous phase while the palladium catalyst resides in an organic phase, facilitated by a phase-transfer catalyst. scirp.orgresearchgate.net This setup allows for easy separation and recycling of the catalyst for multiple cycles without loss of efficiency, achieving near-quantitative yields. scirp.org
Beyond coupling reactions, the selective oxidation of dimethylbiphenyl compounds presents an alternative route. google.com Future work will likely focus on developing catalysts that can perform this oxidation with even higher selectivity and under milder conditions, further enhancing the atom economy and environmental profile of the synthesis. mdpi.com Biocatalysis, using engineered microorganisms like Pseudomonas putida KT2440 to convert lignin-derived biphenyls, also represents a promising frontier for the sustainable production of functionalized biphenyl carboxylic acids. rsc.org
Table 1: Comparison of Modern Synthetic Routes for Biphenyldicarboxylic Acids
| Method | Catalyst / System | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Water-soluble fullerene-supported PdCl₂ | Green solvent (water), room temperature, low catalyst loading, recyclable catalyst. | >90% | researchgate.net |
| Inverse Biphasic Suzuki Coupling | Palladium catalyst in organic phase, reactants in aqueous phase with phase-transfer catalyst. | Catalyst can be recycled multiple times, quantitative yields. | 95-98% | scirp.org |
| Oxidation | Co/Mn/Br catalyst | Direct conversion of dimethylbiphenyls. | >95% | google.com |
| Biocatalysis | Pseudomonas putida KT2440 | Sustainable, uses renewable feedstocks (lignin derivatives). | N/A | rsc.org |
Exploration of New Metal-Organic Architectures with Tailored Porosity and Functionality
[1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives are highly valued as organic linkers for constructing Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline porous materials with exceptionally high surface areas and tunable structures, making them ideal for applications in gas storage, separation, and catalysis. acs.orgmdpi.com
The future in this field lies in the rational design of new MOF architectures with precisely controlled pore sizes and chemical functionalities. By selecting different metal ions (like zinc, cadmium, copper, or nickel) and introducing functionalized co-ligands, researchers can create a vast diversity of structures, from 2D layers to complex 3D interpenetrated networks. acs.orgnih.govacs.orgrsc.org For example, using different aromatic dicarboxylates as co-ligands with a Cd(II) metal center can regulate the final structure, shifting it from a 2D layer to a 3D pillar-layer network. rsc.org
The functionality of these MOFs is a major research driver. Scientists are exploring the creation of:
Luminescent MOFs: These materials can act as highly selective sensors for detecting specific metal ions, such as Fe³⁺, or anions. rsc.orgnih.gov The design of a cadmium-based MOF with specific channel dimensions demonstrated high selectivity for ferric ions. nih.gov
Catalytic MOFs: By exposing metal clusters within the framework or functionalizing the linkers, MOFs can serve as efficient and recyclable heterogeneous catalysts. nih.govacs.orgrsc.org A Zinc(II)-based coordination polymer, for instance, has been shown to be an effective catalyst for the Henry reaction. nih.govacs.org
MOFs for Energy Storage: Nickel-based MOFs synthesized with biphenyl dicarboxylic acid linkers have shown promise as high-performance supercapacitor materials. nih.govmdpi.comresearchgate.net The pore size of these MOFs can be tuned by adjusting the synthesis temperature, which in turn affects their electrochemical properties. nih.govmdpi.com
Table 2: Examples of MOFs Derived from Biphenyl Dicarboxylic Acid Linkers
| MOF System | Metal Ion | Linker(s) | Key Feature / Application | Reference |
|---|---|---|---|---|
| [CdL]n, [ZnL]n, [Cu₂L₂(DMF)₂] | Cd(II), Zn(II), Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Different topologies (3D, 2D), high thermal stability. | acs.org |
| Ni-BPDC-MOF | Ni(II) | 4,4'-biphenyl dicarboxylic acid (BPDC) | Tunable pore size, supercapacitor with high specific capacitance (488 F·g⁻¹). | nih.govmdpi.com |
| CdBPTC | Cd(II) | 3,3',5,5'-biphenyltetracarboxylic acid | Luminescent sensor with high selectivity for Fe³⁺ ions. | nih.gov |
| [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | Zn(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Heterogeneous catalyst for the Henry reaction. | nih.govacs.org |
Advanced In Situ Spectroscopic and Diffraction Techniques for Mechanistic Studies
Understanding how MOFs assemble from their molecular components is critical for designing new materials with desired properties. While traditional characterization methods like single-crystal X-ray diffraction provide a static picture of the final structure, they offer little insight into the dynamic formation process.
Future research will increasingly rely on advanced in situ techniques to probe the mechanistic details of nucleation and growth of MOFs based on this compound. These methods allow scientists to observe the self-assembly process in real-time. Key emerging techniques include:
In situ X-ray Diffraction: This allows for the monitoring of the evolution of crystalline phases during the solvothermal synthesis, providing crucial information on reaction kinetics and the formation of intermediate species.
In situ Spectroscopy (e.g., Raman, IR, NMR): These techniques can track changes in the coordination environment of the metal ions and the organic linkers during the reaction. acs.org Solid-state NMR, in particular, is a powerful tool for studying host-guest interactions within the MOF pores after synthesis. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting the electronic structure and properties of MOFs, helping to explain experimental observations, such as the electrochemiluminescence (ECL) mechanisms in zinc-based MOFs. acs.org
By combining these advanced characterization techniques with computational studies, researchers can gain a comprehensive understanding of the structure-property relationships that govern the performance of these materials.
Integration of this compound Derivatives in Hybrid and Composite Materials
The utility of this compound extends beyond its use in pure MOFs to its incorporation into advanced hybrid and composite materials. This approach combines the unique properties of the biphenyl-based structures with the functionalities of other materials like polymers or inorganic nanoparticles.
Emerging research avenues in this domain include:
MOF-Polymer Composites: Dispersing MOFs within a polymer matrix can create materials with enhanced mechanical properties and tailored functionalities. For example, MOFs can be used as fillers to create mixed-matrix membranes for gas separation.
MOF-Hydrogel Hybrids: Combining biocompatible MOFs with hydrogels can produce materials with applications in biomedicine, such as for controlled drug delivery or as scaffolds for tissue repair. nih.gov
Surface Functionalization: MOFs can be functionalized with other chemical species to create highly selective sorbents. nih.gov For example, a copper-based MOF functionalized with polysulfides has demonstrated excellent affinity and selectivity for extracting heavy metal ions like mercury from water. nih.gov
Hybrid Supercapacitors: The development of hybrid MOF composites is a promising strategy for future electrochemical energy storage applications, leveraging the high surface area of the MOF and the conductivity of other components. nih.govmdpi.comresearchgate.net
The integration of this compound derivatives into these complex materials opens up a vast design space for creating next-generation technologies for environmental remediation, energy solutions, and biomedical applications. nih.gov
Q & A
Q. What are the common synthetic routes for preparing [1,1'-Biphenyl]-3,5-dicarboxylic acid, and how is purity ensured?
The compound is typically synthesized via Suzuki-Miyaura coupling or other biphenyl-forming reactions, followed by carboxylation. Post-synthesis, purity (>98%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Solubility in polar aprotic solvents like DMF and DMSO facilitates recrystallization for further purification .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves atomic-level structure using programs like SHELXL/SHELXT for refinement .
- FTIR and NMR: Confirm functional groups (carboxylic acid protons at ~13-14 ppm in H NMR) and biphenyl backbone integrity.
- Elemental analysis: Validates empirical formula (e.g., CHO for derivatives like H8ETTB) .
Q. How is this compound utilized in the synthesis of metal-organic frameworks (MOFs)?
As a polydentate ligand, its meta-dicarboxyl groups coordinate with metal nodes (e.g., Zr, Cu) to form porous frameworks. For example, H8ETTB (a derivative) synthesizes MOFs like PCN-922 and MFM-170, which exhibit high surface areas (>3000 m/g) and stability up to 500°C .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of MOFs incorporating this compound, and how can they be addressed?
Challenges include:
- Disorder in flexible ligands: The biphenyl groups may adopt multiple conformations, complicating refinement.
- Weak diffraction for large unit cells: High-symmetry space groups (e.g., Fm-3m) and synchrotron radiation improve data quality.
- Solution: SHELXL’s constraints (e.g., RIGU, DFIX) stabilize refinement, while twin correction handles overlapping reflections .
Q. How does the arrangement of meta-dicarboxyl groups influence the self-assembly behavior of this compound at interfaces?
At the heptanoic acid/HOPG interface, molecules like H8ETTB form ordered 2D networks via hydrogen bonding (carboxyl-OH···O=C) and van der Waals interactions. The meta-substitution prevents steric clashes, enabling dense packing, while solvent polarity modulates assembly kinetics .
Q. What strategies enhance the stability and functionality of MOFs derived from this ligand under harsh conditions?
- Node engineering: Zirconium-based clusters (e.g., ZrO(OH)) resist hydrolysis and thermal degradation due to strong Zr-O bonds .
- Post-synthetic modification: Introducing hydrophobic groups (e.g., methyl) improves water stability.
- Defect control: Solvothermal synthesis with modulators (e.g., acetic acid) reduces missing linker defects .
Methodological Considerations
Q. How can researchers resolve contradictions in adsorption data for MOFs using this ligand?
Discrepancies in gas uptake (e.g., SO vs. CO) often arise from pore flexibility or competitive binding. Use:
- In situ PXRD: Tracks structural changes during adsorption.
- Grand Canonical Monte Carlo (GCMC) simulations: Predicts binding sites and energetics .
Q. What advanced spectroscopic methods probe the coordination environment of this ligand in MOFs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
